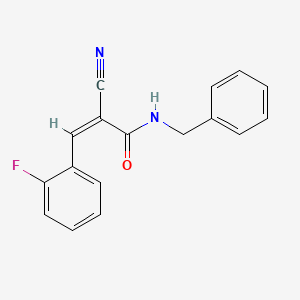

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAFIIAQAFCLDG-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between benzylamine and 2-fluorobenzaldehyde in the presence of a base such as piperidine.

Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-Benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

- Structural Difference : The phenyl ring has two fluorine atoms (2,3-difluoro substitution) instead of one.

- Implications: Increased electrophilicity due to enhanced electron-withdrawing effects. Higher molecular weight (298.3 g/mol) compared to the parent compound (280.3 g/mol). Potential for altered binding affinity in biological systems due to steric and electronic changes .

(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

- Structural Differences :

- Replacement of the benzyl group with a 4-(trifluoromethyl)phenyl moiety.

- Addition of a cyclopropyl and hydroxy group at the β-position.

- Implications: The trifluoromethyl group enhances lipophilicity (LogP increase). Molecular weight: 312.76 g/mol .

(Z)-N-(4-Chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

- Structural Differences :

- Substitution of the 2-fluorophenyl group with a 4-chlorophenyl and pyrrole-based substituent .

- Presence of a methoxy group on the phenyl ring.

- Implications: Chlorine’s larger atomic radius compared to fluorine may alter steric interactions.

Ortho-Fluoroacryl Fentanyl Derivatives

- Structural Differences: Piperidinyl and phenylethyl groups replace the benzyl and cyano functionalities. Examples: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.

- Implications: These compounds are pharmacologically active, targeting opioid receptors. The absence of the cyano group reduces electrophilicity, shifting reactivity toward amide-based interactions .

Physicochemical Properties

Notes:

- Fluorine and chlorine atoms increase electronegativity and lipophilicity .

- The trifluoromethyl group significantly elevates LogP, enhancing membrane permeability .

Biological Activity

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide, with the CAS number 358314-77-9, is an organic compound belonging to the class of enamides. Characterized by a conjugated carbon-carbon double bond and an amide group, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

The physicochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H13FN2O |

| Molar Mass | 280.3 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 512.3 °C |

| pKa | 12.23 |

These properties are crucial for understanding the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The cyano group acts as an electrophile, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. This can lead to modulation of enzyme or receptor activities, potentially resulting in various therapeutic effects.

Antioxidant Activity

Recent studies have indicated that related compounds within the same class exhibit significant antioxidant properties. For example, N-benzyl derivatives have shown high radical scavenging activity against DPPH and ABTS radicals, suggesting that this compound may also possess similar antioxidant capabilities. The IC50 values for related compounds have been reported as low as 7.12 µg/mL, indicating potent activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Properties

Research has explored the anti-inflammatory potential of compounds similar to this compound. For instance, studies have shown that certain benzyl-substituted enamides can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This suggests that the compound may exert beneficial effects in inflammatory diseases.

Case Studies

Comparison with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| (2Z)-N-benzyl-2-cyano-3-(phenyl)prop-2-enamide | Moderate antioxidant activity; potential anticancer effects |

| N-benzylidene derivatives | Strong radical scavenging; anti-inflammatory properties |

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide?

Answer:

Stereoselective synthesis can be achieved via Knoevenagel condensation between N-benzyl cyanoacetamide and 2-fluorobenzaldehyde under mild acidic or basic conditions. To ensure (Z)-isomer dominance:

- Use Lewis acid catalysts (e.g., ZnCl₂) to stabilize the enolate intermediate and favor the desired stereochemistry .

- Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemical purity via ¹H-NMR (look for coupling constants between α,β-unsaturated protons, typically J = 10–12 Hz for Z-isomers) .

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C-NMR and DEPT-135 can resolve cyano and fluorophenyl substituents. The (Z)-configuration is confirmed by NOESY cross-peaks between the benzyl group and fluorophenyl protons .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation. For example, bond angles and torsion angles between the cyano group and fluorophenyl ring can validate the (Z)-configuration .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Answer:

- Refinement Protocols : Use SHELXL ’s restraints for anisotropic displacement parameters to reconcile discrepancies between experimental and computational bond lengths .

- Validation Tools : Cross-check with Mercury CSD ’s packing similarity analysis to identify atypical intermolecular interactions (e.g., C–F⋯π contacts) that may distort bond lengths .

- DFT Benchmarking : Compare experimental data with B3LYP/6-311G(d,p) -optimized geometries to assess systematic errors in computational models .

Advanced: How can hydrogen bonding and π-stacking interactions influence the solid-state packing of this compound?

Answer:

- Graph Set Analysis : Apply Etter’s rules (via Mercury CSD ) to classify hydrogen bonds (e.g., N–H⋯O=C motifs) and quantify their role in stabilizing crystal lattices .

- π-Stacking Metrics : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<15°) between fluorophenyl and benzyl groups using CrystalExplorer .

- Thermal Analysis : Correlate packing motifs with DSC/TGA data to assess thermal stability driven by intermolecular forces .

Computational: How can molecular docking predict potential biological targets for this compound?

Answer:

- Target Selection : Use Pharos or PubChem to identify structurally similar bioactive compounds (e.g., AG-490, a tyrosine kinase inhibitor) as candidate targets .

- Docking Workflow :

- MD Validation : Run 100-ns GROMACS simulations to assess binding stability (e.g., hydrogen bond persistence >70%) .

Advanced: How to design experiments for analyzing substituent effects on bioactivity?

Answer:

-

SAR Table :

Substituent (R) Activity (IC₅₀, μM) Source 2-Fluorophenyl 0.45 3,4-Difluorophenyl 0.32 4-Methoxyphenyl 1.10 -

Methodology :

Basic: What solvent systems are suitable for recrystallization to enhance purity?

Answer:

- Binary Solvents : Ethyl acetate/hexane (3:7 v/v) or DCM/methanol (gradient elution) yield high-purity crystals.

- Crystallization Metrics : Monitor Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 4 MPa¹/²) to optimize solvent selection .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Process Optimization :

- Replace batch reactors with flow chemistry setups to improve heat/mass transfer.

- Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading).

- Byproduct Analysis : Employ LC-MS/MS to detect and quantify side products (e.g., E-isomers or hydrolyzed cyano groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.